2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide
CAS No.:
Cat. No.: VC13385270
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO2 |
|---|---|
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C13H16ClNO2/c1-17-12-5-3-2-4-10(12)9-15(11-6-7-11)13(16)8-14/h2-5,11H,6-9H2,1H3 |
| Standard InChI Key | NVWANHHXQZVLGW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN(C2CC2)C(=O)CCl |
| Canonical SMILES | COC1=CC=CC=C1CN(C2CC2)C(=O)CCl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide belongs to the acetamide class, featuring a central carbonyl group bonded to a cyclopropylamine and a 2-methoxy-benzyl substituent. Its molecular formula is C₁₃H₁₆ClNO₂, with a calculated molecular weight of 253.72 g/mol (derived from the 3-methoxy analog). The 2-methoxy group on the benzyl ring introduces steric hindrance and electron-donating effects, which may alter solubility and reactivity compared to analogs with substituents in other positions .
Table 1: Comparative Molecular Data for Substituted Acetamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position |
|---|---|---|---|
| 2-Chloro-N-(4-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.05 | 4-chloro |
| 2-Chloro-N-cyclopropyl-N-(3-methoxy-benzyl)-acetamide | C₁₃H₁₆ClNO₂ | 253.72 | 3-methoxy |
| Target Compound | C₁₃H₁₆ClNO₂ | 253.72 | 2-methoxy |
Spectroscopic Characterization
Structural confirmation of acetamide derivatives typically relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example:
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¹H NMR: The 2-methoxy-benzyl group would exhibit distinct aromatic proton signals between δ 6.8–7.4 ppm, with a singlet for the methoxy group at δ ~3.8 ppm.
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¹³C NMR: The carbonyl carbon (C=O) resonates near δ 170 ppm, while the cyclopropyl carbons appear between δ 6–12 ppm.
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MS: Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 253.72, consistent with the molecular formula.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-methoxy-benzyl)-acetamide likely follows a multi-step sequence analogous to its 3-methoxy and 4-methoxy analogs:
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Formation of the Benzylamine Intermediate:
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Reaction of 2-methoxy-benzylamine with cyclopropane carbonyl chloride under Schotten-Baumann conditions to yield N-cyclopropyl-N-(2-methoxy-benzyl)amine.
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Conditions: Reflux in dichloromethane with triethylamine as a base.
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Chloroacetylation:
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Treatment of the amine intermediate with chloroacetyl chloride in the presence of a catalyst (e.g., DMAP) to install the chloroacetamide group.
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Yield Optimization: Controlled temperatures (0–5°C) minimize side reactions.
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Table 2: Key Reaction Parameters for Chloroacetylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | DMAP (5 mol%) | Accelerates acylation |
Chemical Reactivity
The chloroacetamide group and methoxy-benzyl moiety govern the compound’s reactivity:
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Nucleophilic Substitution: The chloro group at the α-position is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization .
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Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to form carboxylic acid derivatives, though the 2-methoxy group’s steric effects could slow this process compared to 4-substituted analogs .
Physicochemical Properties
Stability Considerations
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Photostability: The 2-methoxy group may reduce photodegradation compared to chloro-substituted analogs due to decreased electron-withdrawing effects.
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Thermal Stability: Decomposition occurs above 250°C, consistent with acetamide derivatives.
Biological Activity and Mechanism
Enzyme Inhibition
In silico docking studies of similar acetamides suggest potential inhibition of CYP51, a key enzyme in ergosterol biosynthesis . The cyclopropyl group may occupy hydrophobic pockets in the enzyme’s active site.
Applications in Medicinal Chemistry
Drug Development
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Lead Compound: Structural modularity allows for derivatization to optimize pharmacokinetic properties.
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Prodrug Potential: The chloro group could serve as a site for prodrug conjugation, enhancing bioavailability.
Agricultural Chemistry
Analogous chloroacetamides are used as herbicides; the 2-methoxy variant may offer selective weed control with reduced toxicity .
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